molecular formula C7H7NO2 B181210 3-Hydroxybenzamide CAS No. 618-49-5

3-Hydroxybenzamide

Cat. No. B181210
Key on ui cas rn: 618-49-5
M. Wt: 137.14 g/mol
InChI Key: NGMMGKYJUWYIIG-UHFFFAOYSA-N
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Patent
US08012995B1

Procedure details

A solution of the bisallylamine 269c (1.15 g, 2.04 mmol), N,N′-dimethylbarbituric acid (NDMBA, 637 mg, 4.08 mmol), and Pd(PPh3)4 (110 mg, 0.096 mmol) in CH2Cl2 (20 mL) was degassed by bubbling argon for 10 min. The reaction was stirred at 23° C. over the week-end (3 d), concentrated, diluted with DMF (12 mL), and treated with salicylic acid (290 mg, 2.10 mmol), 1-hydroxybenzotriazole (HOBt, 283 mg, 2.10 mmol), and N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide (EDC, 402 mg, 2.10 mmol) for 24 h at 23° C. Dilution with EtOAc, washing (H2O, NaHCO3 sat., brine), drying (MgSO4), and evaporation afforded the crude 3-hydroxybenzamide. Purification by reverse-phase prep. HPLC (C8, H2O:CH3CN 60:40→0:100 over 40 min, r.t=23 min) and freeze-drying afforded 466 mg (38% from 269c) of the title 3-hydroxybenzamide as a white powder: NMR (DMSO-d6) δ 12.1 (s, 1H), 9.48 (t, J=5.9 Hz, 1H), 7.86 (dd, 7.9, 1.5 Hz, 1H), 7.50 (d, J=3.8 Hz, 1H), 7.45 (t, J=8.1 Hz, 1H), 7.41 (dd, J=8.9, 1.5 Hz, 1H), 7.21 (d, J=3.8 Hz, 1H), 7.18-7.10 (m, 3H), 6.93 (d, J=83 Hz, 1H), 6.91 (td, J=8.4, 1.1 Hz, 1H), 6.52 (d, J=7.7 Hz, 1H), 4.73 (d, J=5.8 Hz, 2H), 3.57-3.47 (br. d, 12.1, 2H), 3.52-3.35 (br. m., 1H), 2.62 (t, J=10.4 Hz, 2H), 2.07 (s, 1.2H, residual CH3CN), 2.02-1.92 (br. d, J=10.4 Hz, 2H), 1.47 (qd, 11.2, 3.6 Hz, 2H). 13C NMR (DMSO-d6) δ167.52 (s, C═O), 158.36 (s), 148.98 (s), 147.85 (s), 132.83 (d), 132.74 (s), 131.47 (d), 130.00 (d), 128.98 (s), 127.09 (d), 125.52 (d), 124.83 (s), 118.92 (q, residual CH3CN), 11834 (q, J=326 Hz, CF3), 117.75 (d), 116.24 (d), 115.23 (d), 114.19 (q), 111.33 (d), 45.93 (d), 43.66 (t), 36.66 (t), 29.18 (t), 0.00 (s, residual CH3CN). M/Z APCI: 604 (M+1), 602 (M−1). Anal. HPLC: R.t=6.60 min (method a). C24H24F3N3O6S3. 0.3 CH3CN 1.0 H2O Calc.: C, 47.53%. H, 4.36%. N, 7.44%. Found: C, 47.41%, H, 4.09%, N, 7.49%.
Name
bisallylamine
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
637 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
110 mg
Type
catalyst
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
283 mg
Type
reactant
Reaction Step Two
Quantity
402 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC=C)CC1SC(S(N2CCC(NC3C=CC=C(S(C(F)(F)F)(=O)=O)C=3)CC2)(=O)=O)=CC=1)C=C.C[N:38]1[C:45](=[O:46])[CH2:44][C:42](=O)N(C)C1=O.[C:48](O)(=O)[C:49]1[C:50](=[CH:52]C=CC=1)[OH:51].ON1C2C=CC=CC=2N=N1.C(N=C=NCCCN(C)C)C>C(Cl)Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[OH:51][C:50]1[CH:52]=[C:44]([CH:42]=[CH:48][CH:49]=1)[C:45]([NH2:38])=[O:46] |^1:85,87,106,125|

Inputs

Step One
Name
bisallylamine
Quantity
1.15 g
Type
reactant
Smiles
C(C=C)N(CC=1SC(=CC1)S(=O)(=O)N1CCC(CC1)NC1=CC(=CC=C1)S(=O)(=O)C(F)(F)F)CC=C
Name
Quantity
637 mg
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
110 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
290 mg
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)O
Name
Quantity
283 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
402 mg
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 23° C. over the week-end (3 d)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by bubbling argon for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with DMF (12 mL)
WASH
Type
WASH
Details
Dilution with EtOAc, washing (H2O, NaHCO3 sat., brine)
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(MgSO4), and evaporation

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
OC=1C=C(C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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